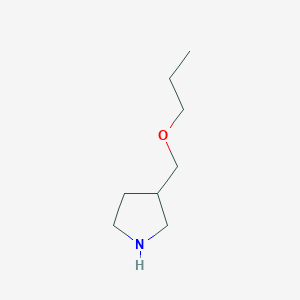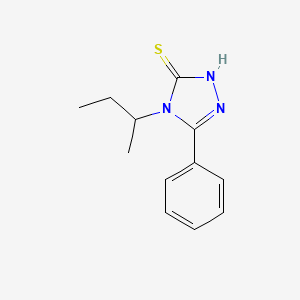
4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a butan-2-yl group, a phenyl group, a 1,2,4-triazole ring, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,2,4-triazole ring. This ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the thiol group. Triazoles are known to participate in various chemical reactions, and thiols are known for their nucleophilic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiol group could make the compound polar and potentially give it a strong odor .Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound exhibits potential as a building block in the synthesis of various pharmaceutical agents. Its structural features, particularly the triazole moiety, are commonly found in drugs that exhibit a wide range of biological activities. For instance, triazole derivatives have been explored as beta-secretase inhibitors, which are relevant in the treatment of Alzheimer’s disease . The thiol group in the compound could be utilized for conjugation with other pharmaceutical agents to enhance their pharmacokinetic properties or to create prodrugs.
Material Science
In material science, the compound’s unique molecular structure could be used to synthesize novel polymers or co-polymers. These materials might exhibit interesting properties such as enhanced thermal stability or specific interaction with other substances, which could be valuable in creating new materials for industrial applications .
Environmental Science
“4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol” could be involved in environmental science research, particularly in the development of sensors or absorbents for environmental pollutants. The thiol group is known for its ability to bind heavy metals, which could be useful in the removal of these toxic substances from water or soil .
Analytical Chemistry
In analytical chemistry, this compound could serve as a reagent or a precursor to reagents used in chemical analyses. Its potential to form complexes with various metals could be exploited in developing new chromatographic methods or detection techniques for trace analysis .
Biochemistry
The biochemical applications of this compound could include its use as an inhibitor or modulator of enzymatic activity. Given the importance of triazole derivatives in biochemistry, particularly in enzyme inhibition, this compound could be a valuable tool in studying enzyme mechanisms or in the development of new biochemical assays .
Agriculture
While direct applications in agriculture are not immediately evident, the compound’s potential use in the synthesis of agrochemicals cannot be overlooked. It could serve as a precursor in the creation of new pesticides or herbicides, contributing to the development of more effective and possibly safer agricultural chemicals .
Direcciones Futuras
Propiedades
IUPAC Name |
4-butan-2-yl-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-9(2)15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKLXYZNMLSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=NNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



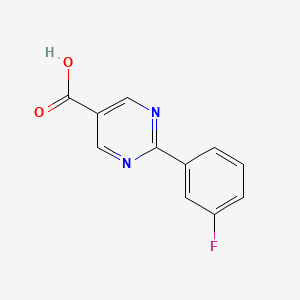
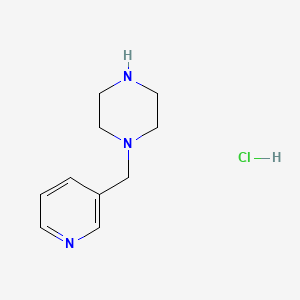
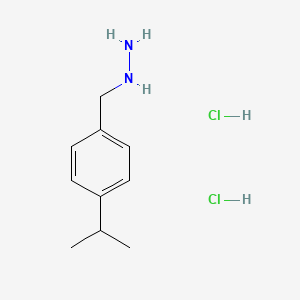
![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)
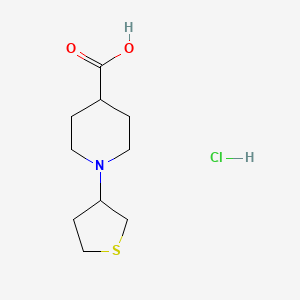
![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)
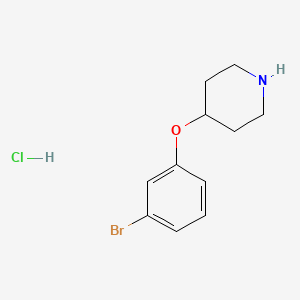
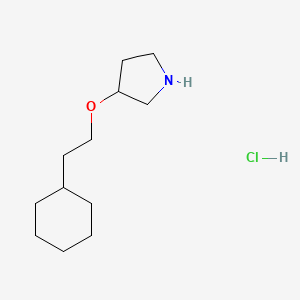

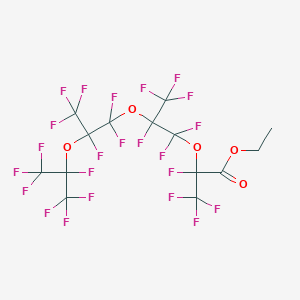
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)
